molecular formula C22H26ClFN4O2 B2477874 N1-(4-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903255-73-2

N1-(4-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2477874
CAS RN: 903255-73-2
M. Wt: 432.92
InChI Key: ZANYYTAFXAKBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClFN4O2 and its molecular weight is 432.92. The purity is usually 95%.
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Scientific Research Applications

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are foundational in pharmaceutical development, constituting approximately 59% of all small-molecule drugs approved by the U.S. FDA. Their prevalence underscores the versatility and essential role in designing compounds with desired biological activities. The structural diversity and substitution patterns of these heterocycles allow for the creation of drugs with a wide range of therapeutic applications, from anticancer and antipsychotic agents to treatments for cardiovascular and infectious diseases. The analysis of FDA-approved pharmaceuticals highlights the significance of nitrogen heterocycles, such as pyridines, pyrimidines, and piperazines, among others, in drug discovery and development (Vitaku, Smith, & Njardarson, 2014).

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives are among the most versatile scaffolds in medicinal chemistry, contributing to the development of new therapeutic agents, especially for central nervous system (CNS) disorders. Recent advances have seen piperazine derivatives reaching late-stage clinical trials, showcasing their "druglikeness" and potential beyond CNS applications. These compounds' adaptability, stemming from their capability to undergo various substitution patterns, renders them instrumental in creating new classes of drugs. The structural modifications of piperazine derivatives can significantly influence their pharmacokinetic and pharmacodynamic profiles, enhancing their efficacy and safety profiles in diverse therapeutic areas (Maia, Tesch, & Fraga, 2012).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN4O2/c1-27-10-12-28(13-11-27)20(17-4-8-19(24)9-5-17)15-26-22(30)21(29)25-14-16-2-6-18(23)7-3-16/h2-9,20H,10-15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANYYTAFXAKBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.